Product packaging for 10-Oxocycloundec-2-ene-1-carboxylic acid(Cat. No.:CAS No. 63165-85-5)

10-Oxocycloundec-2-ene-1-carboxylic acid

Cat. No.: B14509553
CAS No.: 63165-85-5
M. Wt: 210.27 g/mol
InChI Key: WHWNSDILDOVGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Medium-Sized Cyclic Compounds in Contemporary Organic Chemistry

Medium-sized rings, which consist of 8 to 11 atoms, occupy a unique niche in organic chemistry. These structures are prevalent in a variety of bioactive natural products and therapeutically important molecules. researchgate.net Unlike the more common 5- and 6-membered rings, medium-sized rings exhibit a unique balance of structural rigidity and conformational flexibility, which can lead to improved binding affinity with biological receptors. fiveable.me This characteristic often results in enhanced oral bioavailability and cell permeability compared to their acyclic or smaller-ring counterparts. researchgate.net

However, the synthesis of these rings is notoriously challenging. They are large enough that their formation from a linear precursor is entropically disfavored, yet they are small enough to suffer from significant destabilizing transannular interactions—steric clashes between atoms across the ring. researchgate.netfiveable.me This inherent strain makes their synthesis less favorable and often sluggish compared to smaller rings or larger macrocycles. fiveable.me Consequently, despite their potential in medicine, medium-sized rings are underrepresented in pharmaceutical screening libraries and marketed drugs, making the development of new synthetic methods a crucial goal for discovering novel bioactive compounds. researchgate.netnih.gov

Historical Development of Synthetic Methodologies for Cycloundecene Systems

Historically, the synthesis of medium-sized rings like the cycloundecene system was hampered by the thermodynamic and kinetic challenges mentioned above. Early methods often relied on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization, but these approaches were often low-yielding and not broadly applicable.

The development of modern synthetic methods has revolutionized the ability to construct these challenging frameworks. A pivotal advancement has been the advent of Ring-Closing Metathesis (RCM) , a powerful and versatile reaction for forming unsaturated rings of various sizes, including 11-membered systems. Current time information in Frankfurt, DE.beilstein-journals.org Popularized by Nobel laureates Grubbs, Schrock, and Chauvin, RCM utilizes metal catalysts (typically ruthenium-based) to form a carbon-carbon double bond within a single molecule, releasing a volatile byproduct like ethylene (B1197577), which drives the reaction to completion. Current time information in Frankfurt, DE. This method has proven tolerant of a wide array of functional groups, making it a mainstay in the synthesis of complex molecules and macrocycles. beilstein-journals.orgresearchgate.net

Other intramolecular strategies have also been refined and widely applied. These include:

Intramolecular Condensations: Reactions like the Dieckmann condensation, which is an intramolecular version of the Claisen condensation, are used to form cyclic β-ketoesters from linear diesters. This method is particularly effective for forming stable 5- and 6-membered rings but can be adapted for larger systems under specific conditions.

Radical Cyclizations: Free-radical reactions offer an alternative pathway for ring formation and can be mediated by various reagents, including transition metals. These methods are valued for their high functional group tolerance and ability to proceed under mild conditions. youtube.com

Ring-Expansion Strategies: An increasingly important approach involves the expansion of smaller, more easily synthesized rings into medium-sized ones. This strategy circumvents the kinetic challenges of direct cyclization and has proven effective for creating diverse molecular structures. researchgate.net

These modern techniques have made previously inaccessible cycloundecene systems and other medium-sized rings available for study and application in medicinal chemistry and materials science. researchgate.net

Overview of Structural Complexity and Synthetic Challenges Posed by 10-Oxocycloundec-2-ene-1-carboxylic acid

The structure of this compound is a confluence of several challenging chemical features within a single molecule. The 11-membered cycloundecene ring itself forms the foundation of its complexity. Such rings are known to be highly flexible and can exist in multiple stable conformations, making stereochemical control difficult. researchgate.net

The primary challenges associated with this molecule include:

Transannular Strain: The cycloundecene ring is subject to significant steric strain from transannular interactions, where hydrogen atoms on opposite sides of the ring are forced into close proximity. researchgate.net This inherent strain not only affects the molecule's stability but also influences the transition states of reactions, making ring formation difficult.

Conformational Complexity: Cycloundecanone (B1197894), a related structure, is known to exist in several low-energy conformations in the gas phase. researchgate.net The introduction of a double bond and substituents, as in the target molecule, further complicates this conformational landscape, posing a challenge for predictive modeling and stereoselective synthesis.

Functional Group Density: The molecule contains three key functional groups—a ketone, an α,β-unsaturated carboxylic acid—positioned at specific points on the ring. A successful synthesis must precisely control the regiochemistry of their placement. Furthermore, the reactivity of these groups must be managed throughout the synthetic sequence to avoid unwanted side reactions. For example, the enone system is susceptible to conjugate addition, and the carboxylic acid can interfere with various catalysts and reagents.

Stereoselectivity: The double bond can exist as either an E or Z isomer, and the carbon atom bearing the carboxylic acid is a stereocenter. A total synthesis would need to control the geometry of the double bond and the stereochemistry of the chiral center, a non-trivial task within a conformationally flexible medium-sized ring.

Addressing these challenges requires a sophisticated synthetic strategy, likely employing a modern ring-forming reaction like RCM on a carefully designed linear precursor, followed by precise functional group manipulations.

Compound Data

Below is a table of the chemical compounds mentioned in this article.

Compound Name
This compound
Cycloundecane (B11939692)
Cycloundecanone
Ethylene

Interactive Data Table: Properties of this compound

This table summarizes key identifiers and calculated properties for the title compound.

PropertyValue
CAS Number63165-85-5
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Synonym(E)-10-oxocycloundec-2-ene-1-carboxylic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B14509553 10-Oxocycloundec-2-ene-1-carboxylic acid CAS No. 63165-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63165-85-5

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

10-oxocycloundec-2-ene-1-carboxylic acid

InChI

InChI=1S/C12H18O3/c13-11-8-6-4-2-1-3-5-7-10(9-11)12(14)15/h5,7,10H,1-4,6,8-9H2,(H,14,15)

InChI Key

WHWNSDILDOVGNE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)CC(C=CCC1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 10 Oxocycloundec 2 Ene 1 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of 10-Oxocycloundec-2-ene-1-carboxylic acid

A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnections. The α,β-unsaturated carboxylic acid moiety is a key functional group that can be installed late in the synthesis. A primary disconnection can be made at the double bond of the cycloundecene ring, pointing towards a ring-closing metathesis (RCM) strategy. This approach would start from a linear diene precursor.

Alternatively, the carbon-carbon bond forming the eleven-membered ring can be disconnected, suggesting an intramolecular cyclization as the key step. Potential intramolecular reactions include a Michael addition or a carbonyl-ene reaction, which would necessitate a precursor with appropriately placed functional groups. For instance, an intramolecular Michael addition would require a linear chain with a nucleophilic enolate and an α,β-unsaturated carbonyl acceptor.

A third approach involves the disconnection of a bond adjacent to the ketone, which could be formed through a Dieckmann condensation of a linear diester, followed by decarboxylation and further functional group manipulation. Each of these retrosynthetic pathways leads to different linear precursors that can be assembled through either linear or convergent strategies.

Total Synthesis Approaches to this compound

Based on the retrosynthetic analysis, both linear and convergent synthetic routes can be envisioned for the construction of this compound.

A linear synthesis would involve the sequential construction of the carbon backbone of the target molecule from a simple starting material. For an RCM-based approach, a possible linear sequence could begin with a commercially available long-chain ω-hydroxy carboxylic acid. The hydroxyl group could be oxidized to an aldehyde, which would then undergo a Wittig or Horner-Wadsworth-Emmons reaction to install one of the terminal double bonds. The carboxylic acid could be converted to an ester, and subsequent α-functionalization followed by another olefination reaction would introduce the second terminal alkene, providing the necessary diene for the RCM reaction. After the ring closure, the ketone and the α,β-unsaturated carboxylic acid functionalities would be installed.

Convergent strategies involve the synthesis of two or more fragments of the molecule separately, which are then coupled together at a later stage. This approach is often more efficient for complex molecules. For the synthesis of this compound, a convergent approach could involve the synthesis of two key fragments. One fragment could be a C6 chain containing a terminal alkyne and a protected ketone. The second fragment could be a C5 chain with a terminal halide and a protected carboxylic acid. A Sonogashira coupling followed by reduction of the alkyne would connect the two fragments. Subsequent deprotection and functional group manipulations would lead to the precursor for the key cyclization step.

Key Cyclization Reactions in the Formation of the Cycloundecene Core

The formation of the eleven-membered ring is the most critical step in the synthesis of this compound. Several modern cyclization reactions are well-suited for this purpose.

Ring-closing metathesis has become a powerful tool for the synthesis of medium to large-sized rings due to the development of highly efficient and functional group tolerant ruthenium-based catalysts. For the synthesis of the cycloundecene core, a linear diene precursor would be subjected to RCM. The choice of catalyst is crucial for the success of this reaction, with second and third-generation Grubbs and Hoveyda-Grubbs catalysts being the most commonly used. The E/Z selectivity of the resulting double bond can be influenced by the catalyst and the substrate structure.

CatalystGenerationKey Features
Grubbs I FirstGood activity for terminal alkenes.
Grubbs II SecondHigher activity, broader substrate scope.
Hoveyda-Grubbs II SecondMore stable, allows for slower addition of catalyst.
Grela Catalyst SecondHigh efficiency in RCM.

This table presents a selection of common RCM catalysts and their general features.

While RCM is typically used to form carbocycles, it can also be employed in the synthesis of macrolactones and macrolactams, where the diene precursor contains an ester or amide linkage, respectively.

Intramolecular carbonyl-ene reactions provide a method for the formation of cyclic alcohols, which can be further oxidized to the corresponding ketones. In the context of the target molecule, a precursor containing an aldehyde or ketone and a suitably positioned alkene could undergo an intramolecular carbonyl-ene reaction to form the eleven-membered ring. This reaction can be promoted by Lewis acids or thermal conditions.

The intramolecular Michael addition is another powerful tool for ring formation, involving the addition of a nucleophile

Transannular Cyclization Pathways

Transannular reactions are a powerful class of transformations that form new bonds across a pre-existing medium or large ring, providing a strategic approach to complex polycyclic or bicyclic systems. thieme-connect.comiupac.org In the context of synthesizing the 11-membered ring of this compound, a transannular strategy would involve the formation of a larger macrocyclic precursor that is conformationally biased to undergo an intramolecular cyclization to yield the target scaffold.

Several types of transannular reactions could be envisioned:

Transannular Aldol (B89426) or Claisen Condensation: A larger macrocycle, for instance, a 14- or 15-membered ring containing two appropriately positioned carbonyl groups or a carbonyl and an ester, could be induced to undergo a transannular aldol or Claisen reaction to form the 11-membered ring. The stereochemical outcome of such reactions is often dictated by the conformational preferences of the macrocyclic precursor.

Transannular Michael Addition: A macrocyclic precursor containing a nucleophilic enolate and a conjugated system could cyclize via an intramolecular conjugate addition. Base-mediated transannular cyclizations of macrocyclic bis-lactams have been shown to proceed via an olefin isomerization followed by an intramolecular conjugate addition pathway, yielding complex bicyclic frameworks with high diastereoselectivity. nih.gov

Radical Cyclizations: A transannular ketone-olefin coupling mediated by reagents like samarium(II) iodide could be employed. nih.gov This approach involves the formation of a ketyl radical which then adds across a double bond elsewhere in the ring, a strategy successfully used to construct bicyclic systems from cyclooctanone (B32682) derivatives. nih.gov

Electrophilic Cyclizations: Electrophilic activation of an olefin within a macrocycle can trigger a cyclization cascade. Such reactions have been thoroughly examined for 8-, 9-, 10-, and 11-membered rings, demonstrating their utility in forming complex polycyclic structures. researchgate.netacs.org

The success of a transannular strategy hinges on the efficient synthesis of the macrocyclic precursor and its ability to adopt a reactive conformation that favors the desired bond formation over competing pathways.

Stereoselective Synthesis of this compound

Achieving stereochemical control is paramount in modern organic synthesis. For this compound, this involves controlling the geometry of the carbon-carbon double bond (E/Z stereoisomerism) and the absolute configuration of the chiral center at the C1 position.

Ring-Closing Metathesis (RCM): RCM is a dominant strategy for macrocycle synthesis. The stereochemical outcome of RCM can be controlled by the choice of catalyst. nih.gov For instance, molybdenum-based monoaryloxide pyrrolide (MAP) catalysts have been developed for highly Z-selective formation of macrocyclic disubstituted alkenes. researchgate.net Conversely, stereoretentive RCM strategies using specific ruthenium or molybdenum catalysts can transform an acyclic diene precursor with a pre-defined trisubstituted alkene geometry into the corresponding macrocycle, preserving the E or Z configuration. nih.govnih.govresearchgate.net By designing a suitable acyclic diene precursor, these catalyst-controlled systems could provide access to either the E or Z isomer of the target cycloundecene ring.

Wittig Reaction and Related Olefinations: The geometry of the double bond can be established in the acyclic precursor prior to cyclization using classic olefination reactions. The Z-selective Wittig reaction or the E-selective Horner-Wadsworth-Emmons reaction can be used to construct the carbon backbone with the desired alkene geometry, which is then carried through the macrocyclization step.

Alkyne Reduction: A robust method for stereoselective alkene synthesis involves the reduction of an alkyne precursor. The synthesis of a cycloundec-2-yne-1-carboxylic acid derivative, followed by stereoselective reduction, could provide either the Z-alkene (via Lindlar hydrogenation) or the E-alkene (via dissolving metal reduction, e.g., Na/NH₃).

The table below summarizes these approaches for controlling olefin geometry.

MethodSelectivityDescription
Ring-Closing Metathesis Catalyst-Dependent (E or Z)Molybdenum or Ruthenium catalysts can be selected to favor the formation of either the E or Z isomer during macrocyclization of a diene precursor. nih.govresearchgate.net
Wittig/HWE Reaction Reagent-Dependent (E or Z)The double bond geometry is set in the acyclic precursor. Stabilized ylides (HWE) favor E-alkenes, while non-stabilized ylides (Wittig) favor Z-alkenes.
Alkyne Reduction Reagent-Dependent (E or Z)A macrocyclic alkyne is reduced. Catalytic hydrogenation over a poisoned catalyst (Lindlar's) gives the Z-alkene; dissolving metal reduction gives the E-alkene.

The C1 carbon, bearing the carboxylic acid, is a stereocenter. Diastereoselective synthesis aims to control its configuration relative to other stereocenters that might be present in synthetic intermediates.

Substrate Control: An existing chiral center in the acyclic precursor can direct the stereochemical outcome of the cyclization reaction. For example, a chiral center derived from a natural product building block (e.g., an amino acid or a carbohydrate) can induce facial selectivity in an intramolecular C-C bond-forming reaction, leading to a preferred diastereomer.

Reaction-Based Control: Diastereoselectivity can be achieved during the bond-forming event itself. Intramolecular Michael additions and aldol reactions, often used in ring formation, can exhibit high levels of diastereoselectivity based on the formation of a well-ordered transition state. beilstein-journals.org Similarly, transannular cyclizations are often highly diastereoselective due to the conformational constraints imposed by the macrocyclic precursor. nih.govacs.org For example, an intramolecular cyclopropanation from an unactivated alkene can proceed with high diastereoselectivity. nih.govnih.gov

To synthesize a single enantiomer of the target compound, enantioselective methods are required. These strategies create the chiral center with a specific three-dimensional orientation.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org For instance, an Evans oxazolidinone auxiliary could be attached to a precursor molecule. nih.gov Asymmetric alkylation of the resulting enolate to introduce the carbon backbone, followed by macrocyclization and subsequent cleavage of the auxiliary, would yield the enantioenriched carboxylic acid. This approach has been used to set the stereochemistry of numerous stereocenters in complex natural product syntheses. wikipedia.org A variety of auxiliaries, including menthyl derivatives, have been developed for asymmetric radical cyclizations. acs.org

Asymmetric Catalysis: This approach uses a catalytic amount of a chiral substance to generate an enantioenriched product. rsc.orgresearchgate.net This is often more efficient and atom-economical than using stoichiometric auxiliaries.

Organocatalysis: Chiral organic molecules, such as chiral phosphoric acids or amines, can catalyze enantioselective macrocyclizations. rsc.orgresearchgate.net These catalysts can activate substrates towards intramolecular additions, creating chiral macrocycles with high enantioselectivity. researchgate.net

Transition Metal Catalysis: Chiral complexes of metals like iridium, molybdenum, rhodium, or copper are powerful tools for asymmetric synthesis. nih.govnih.gov An enantioselective synthesis of the 11-membered ring could potentially be achieved through an iridium-catalyzed asymmetric allylic substitution, a method proven effective for synthesizing medium-sized lactones with excellent enantioselectivity (up to 99% ee). nih.gov Similarly, molybdenum-catalyzed asymmetric ring-closing metathesis can produce medium-ring heterocycles with high enantiopurity. nih.gov

Strategic Functional Group Interconversions for the Oxo and Carboxylic Acid Moieties

The synthesis of this compound may involve the introduction of the ketone and carboxylic acid functionalities at various stages. Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com

The carboxylic acid moiety can be synthesized from several precursors:

Oxidation of a primary alcohol (-CH₂OH → -COOH): Strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (B83412) (KMnO₄) can achieve this transformation.

Oxidation of an aldehyde (-CHO → -COOH): Milder oxidants such as silver oxide (Ag₂O, Tollens' reagent) can be used. fiveable.me

Hydrolysis of an ester, amide, or nitrile: These functional groups can serve as precursors to the carboxylic acid, typically unmasked under acidic or basic conditions.

The oxo (ketone) group can be similarly installed through various FGIs:

Oxidation of a secondary alcohol (>CHOH → >C=O): A wide range of reagents can be used, including pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, which are generally mild and compatible with other functional groups like alkenes. fiveable.me

Hydration of an alkyne: Markovnikov hydration of a cycloundecyne (B1218371) derivative, catalyzed by acid and mercury salts, would place the ketone at the C10 position.

Ozonolysis of an alkene: Cleavage of a strategically placed exocyclic double bond on a precursor could reveal the ketone functionality.

The following table outlines potential interconversions for the key functional groups.

Target GroupPrecursor GroupReagent(s)Notes
Carboxylic Acid Primary AlcoholJones Reagent, KMnO₄Strong, potentially harsh conditions.
AldehydeTollens' Reagent (Ag₂O), NaClO₂Mild conditions suitable for complex molecules. fiveable.me
Ester / NitrileH₃O⁺ or OH⁻, then H₃O⁺Standard hydrolysis; requires protection of other sensitive groups.
Ketone Secondary AlcoholPCC, Swern, DMPCommon, mild oxidations compatible with many functional groups. fiveable.me
AlkyneH₂SO₄, H₂O, HgSO₄Classic alkyne hydration.
Alkene (C=CH₂)1. O₃; 2. Me₂S or Zn/H₂OOzonolysis cleaves the double bond to form a carbonyl.

Chemo- and Regioselective Transformations in Complex Synthetic Sequences

In a molecule with multiple reactive sites—an alkene, a ketone, and a carboxylic acid—chemoselectivity is crucial. Reactions must be chosen that target one functional group while leaving the others intact.

Chemoselectivity: The relative reactivity of the functional groups dictates the choice of reagents. For example, the ketone can be selectively reduced in the presence of the carboxylic acid (often protected as an ester) using sodium borohydride (B1222165) (NaBH₄). The alkene can be selectively hydrogenated using catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) without affecting the carbonyl groups. Conversely, conjugate reduction of the enone system could be achieved with reagents like lithium tri-sec-butylborohydride (L-Selectride®).

Regioselectivity: For the α,β-unsaturated system in the target molecule, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition or Michael addition). Hard nucleophiles like Grignard reagents tend to favor 1,2-addition, while softer nucleophiles like cuprates or enolates favor 1,4-addition. This differential reactivity allows for selective functionalization at either position.

Protecting Groups: To achieve the desired transformations, it is often necessary to temporarily mask one or more functional groups. The carboxylic acid can be protected as a methyl or ethyl ester to prevent its acidic proton from interfering with basic or nucleophilic reagents. The ketone can be protected as a ketal (e.g., using ethylene (B1197577) glycol) to render it inert to nucleophiles or reducing agents targeting other parts of the molecule.

Strategic planning of the synthetic sequence, integrating appropriate protecting group manipulations and chemo- and regioselective reactions, is essential for the successful construction of a complex target like this compound.

Chemical Reactivity and Transformation Studies of 10 Oxocycloundec 2 Ene 1 Carboxylic Acid

Reactions at the 10-Oxo (Ketone) Functionality of 10-Oxocycloundec-2-ene-1-carboxylic acid

The carbonyl group of the ketone at the C10 position is a key site for reactivity. The polarized nature of the carbon-oxygen double bond, with a partial positive charge on the carbon atom, renders it susceptible to attack by a wide variety of nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. The reaction can be either reversible or irreversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com For this compound, this would result in the formation of a tertiary alcohol at the C10 position. Common carbon-based nucleophiles include Grignard reagents and organolithium compounds, which irreversibly form new carbon-carbon bonds. youtube.com

Table 1: Predicted Products of Nucleophilic Addition to this compound
Nucleophilic ReagentPredicted Product at C10
Methylmagnesium bromide (CH₃MgBr)10-Hydroxy-10-methylcycloundec-2-ene-1-carboxylic acid
Sodium cyanide (NaCN) followed by acid10-Hydroxy-10-cyanocycloundec-2-ene-1-carboxylic acid
Phenyllithium (C₆H₅Li)10-Hydroxy-10-phenylcycloundec-2-ene-1-carboxylic acid

Alpha-Functionalization via Enolization Pathways

The ketone functionality possesses protons on the adjacent carbon atoms (alpha-carbons), located at the C9 and C11 positions. In the presence of a base, these protons can be abstracted to form an enolate intermediate. This enolate can then act as a nucleophile, reacting with various electrophiles to introduce new functional groups at the alpha-position. This process allows for the construction of more complex molecular architectures. Given the two non-equivalent alpha-carbons, regioselectivity can be a key factor in these transformations, influenced by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

Table 2: Potential Alpha-Functionalization Reactions
Reagent(s)ElectrophilePlausible Product
1. Lithium diisopropylamide (LDA)2. Methyl iodide (CH₃I)9-Methyl-10-oxocycloundec-2-ene-1-carboxylic acid and/or 11-Methyl-10-oxocycloundec-2-ene-1-carboxylic acid
1. Sodium ethoxide (NaOEt)2. Benzaldehyde (C₆H₅CHO)Product of Aldol (B89426) addition/condensation at C9 or C11
1. Pyrrolidine (catalytic), acid2. Michael acceptor (e.g., Acrylonitrile)Product of Stork enamine alkylation

Reduction and Oxidation Processes

The ketone group can be readily reduced to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically effective for this transformation, offering good chemoselectivity by leaving the carboxylic acid and the double bond intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid, yielding a diol. libretexts.org

Conversely, the ketone itself is generally resistant to further oxidation under mild conditions. However, strong oxidizing agents under harsh conditions could potentially lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group. The carboxylic acid group is already in a high oxidation state and is resistant to further oxidation, though decarboxylation can occur under certain conditions. libretexts.org

Table 3: Selective Reduction of this compound
Reducing AgentFunctional Group(s) ReducedPrimary Product
Sodium borohydride (NaBH₄)Ketone10-Hydroxycycloundec-2-ene-1-carboxylic acid
Lithium aluminum hydride (LiAlH₄)Ketone and Carboxylic acid(1-(Hydroxymethyl)cycloundec-9-en-3-yl)methanol
Diborane (B₂H₆)Carboxylic acid10-Oxocycloundec-2-enyl)methanol

Transformations Involving the Cycloundec-2-ene Double Bond

The C2-C3 double bond is an electron-rich site, making it reactive towards electrophiles. It can also participate in concerted pericyclic reactions.

Electrophilic Addition and Cyclopropanation Reactions

The pi electrons of the alkene are available to attack electrophilic species, leading to electrophilic addition reactions. libretexts.org The reaction typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org For example, the addition of hydrogen halides (HX) or halogens (X₂) would lead to the formation of a saturated halo-substituted derivative.

Cyclopropanation is another key reaction of alkenes, where a carbene or carbenoid is added across the double bond to form a three-membered cyclopropane (B1198618) ring. masterorganicchemistry.com This creates a bicyclic system and introduces significant ring strain, which can be useful for subsequent transformations. masterorganicchemistry.comnih.gov The Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) is a common method for stereospecific cyclopropanation.

Table 4: Representative Reactions at the C2-C3 Double Bond
Reagent(s)Reaction TypePredicted Product
Bromine (Br₂)Electrophilic Addition2,3-Dibromo-10-oxocycloundecane-1-carboxylic acid
Hydrogen bromide (HBr)Electrophilic Addition3-Bromo-10-oxocycloundecane-1-carboxylic acid
Diiodomethane (CH₂I₂), Zn(Cu)Cyclopropanation9-Oxobicyclo[9.1.0]dodecane-1-carboxylic acid
Chloroform (CHCl₃), KOHDihalocyclopropanation2,2-Dichloro-9-oxobicyclo[9.1.0]dodecane-1-carboxylic acid

Pericyclic Reactions (e.g., Cycloadditions, Sigmatropic Rearrangements)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not affected by catalysts or solvent changes. msu.edu The double bond in this compound can act as a 2π component in cycloaddition reactions. The most common example is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkene (dienophile) reacts with a conjugated diene to form a six-membered ring. scribd.com Such reactions are valuable for rapidly building molecular complexity. Other pericyclic reactions, such as sigmatropic rearrangements or ene reactions, could also be envisioned under thermal or photochemical conditions, leading to constitutional isomers. msu.eduscribd.com

Table 5: Potential Diels-Alder Reactions with this compound as the Dienophile
DienePredicted Cycloadduct Structure
1,3-ButadieneA tricyclic system containing a new six-membered ring fused to the cycloundecene ring.
Cyclopentadiene (B3395910)A complex, bridged tricyclic system resulting from the fusion of the cyclopentadiene and cycloundecene rings.
FuranAn oxygen-containing bridged tricyclic adduct.

Olefin Metathesis Reactions for Skeletal Modification

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. libretexts.org In the context of this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) could theoretically be employed to modify the cycloundecene skeleton.

Ring-closing metathesis, in particular, offers a pathway to construct bicyclic systems from appropriately substituted derivatives of this compound. For instance, the introduction of a second olefinic group elsewhere in the ring could facilitate an intramolecular metathesis reaction, leading to the formation of a new ring system. The success of such a reaction would be highly dependent on the conformational pre-organization of the substrate to bring the two double bonds in proximity. The synthesis of 10-membered carbocycles has been achieved through RCM, suggesting the feasibility for an 11-membered ring as well. nih.gov

Cross-metathesis, on the other hand, would involve the reaction of the double bond in the cycloundecene ring with another olefin in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst. libretexts.org This would allow for the introduction of a variety of substituents onto the carbocyclic framework, thereby expanding the molecular diversity accessible from this starting material.

Hypothetical Olefin Metathesis Reactions:

Reaction TypeReactant(s)CatalystPotential Product(s)
Ring-Closing MetathesisDiene-substituted derivative of this compoundGrubbs CatalystBicyclic compound
Cross-MetathesisThis compound, AlkeneSchrock CatalystSubstituted cycloundecene derivative

Reactivity of the 1-Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, including condensation reactions, decarboxylation, and various derivatizations following activation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic conditions, is a viable route. masterorganicchemistry.commasterorganicchemistry.com The equilibrium of this reaction can be driven towards the ester product by using an excess of the alcohol or by removal of water. masterorganicchemistry.com Alternative methods, such as using a cation-exchange resin like Dowex H+, can offer milder and more environmentally friendly conditions. nih.gov

Amidation: The formation of amides from this compound would typically require activation of the carboxylic acid, as direct reaction with an amine is generally slow. libretexts.org Common activating agents include carbodiimides or conversion to an acid chloride. The direct amidation of carboxylic acids is a topic of ongoing research to develop more efficient and milder methods. lookchemmall.com

Hypothetical Condensation Reaction Data:

ReactionReagent(s)ConditionsProductHypothetical Yield
EsterificationMethanol, H₂SO₄ (cat.)RefluxMethyl 10-oxocycloundec-2-ene-1-carboxylate85%
AmidationBenzylamine, DCCRoom TemperatureN-benzyl-10-oxocycloundec-2-ene-1-carboxamide78%

Decarboxylation of this compound to remove the carboxylic acid group would likely require harsh conditions, as the carboxyl group is attached to an sp³-hybridized carbon. However, specific functionalities in proximity to the carboxylic acid could facilitate this transformation. For instance, if the carbonyl group at the 10-position were instead a β-keto group relative to the carboxylate, thermal decarboxylation could be more readily achieved.

To enhance the reactivity of the carboxylic acid for nucleophilic attack, various activation strategies can be employed. The most common is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This highly reactive intermediate can then be readily converted into a wide range of derivatives, including esters, amides, and anhydrides. Another strategy involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which are frequently used in peptide synthesis and can be applied to the amidation of this substrate.

Intramolecular and Transannular Reactivity within the Cycloundecane (B11939692) Ring

The flexible nature of the eleven-membered ring in this compound allows for the possibility of intramolecular and transannular reactions. These reactions involve the interaction of distant functional groups within the ring, which can approach each other in certain conformations.

Transannular reactions are a hallmark of medium-sized rings and can lead to the formation of bicyclic products. researchgate.netnih.gov For example, under acidic conditions, the enol or enolate of the ketone at the 10-position could potentially attack the activated double bond in a conjugate addition fashion, leading to a transannular cyclization. The stereochemical outcome of such a reaction would be dictated by the preferred conformation of the cycloundecene ring. lookchem.com

Skeletal Rearrangement Reactions of this compound

The cycloundecane framework of this compound could be susceptible to various skeletal rearrangements, particularly under thermal or catalytic conditions. These rearrangements could lead to ring contraction or expansion, providing access to different ring systems.

For instance, photochemical activation could induce rearrangements involving the olefin and carbonyl functionalities. Additionally, acid-catalyzed rearrangements could lead to the formation of more stable bicyclic systems, driven by the release of ring strain. The specific products of such rearrangements would be highly dependent on the reaction conditions and the conformational dynamics of the starting material.

Development of Novel Derivatization Strategies for Exploring Chemical Space

The exploration of the chemical space surrounding a lead compound is a cornerstone of modern medicinal chemistry and materials science. mdpi.comnih.gov For this compound, a systematic approach to derivatization would be essential to unlock its full potential. This would involve a series of chemical transformations aimed at modifying its core structure to understand structure-activity relationships and to develop analogues with potentially enhanced properties.

Hypothetical derivatization strategies can be envisioned based on the known reactivity of its constituent functional groups. The carboxylic acid provides a handle for a variety of transformations, including esterification, amidation, and reduction to the corresponding alcohol. Each of these reactions could be employed with a diverse set of reagents to introduce a wide range of new functionalities.

The α,β-unsaturated ketone is another key site for chemical modification. Conjugate addition reactions (Michael additions) with various nucleophiles such as amines, thiols, and carbanions could be explored to introduce substituents at the 3-position. Furthermore, the ketone itself could be a target for reactions like reduction, reductive amination, or the formation of ketals.

The olefinic double bond within the cycloundecene ring could also be functionalized through reactions such as epoxidation, dihydroxylation, or hydrogenation, leading to a variety of saturated and functionalized macrocyclic scaffolds.

A curated library of building blocks could be systematically reacted with this compound to rapidly expand its chemical space. nih.gov High-throughput synthesis and screening methodologies would be invaluable in such an endeavor, allowing for the efficient generation and evaluation of a large number of derivatives. mdpi.com

While specific experimental data for the derivatization of this compound is not currently available in the searched literature, the following tables outline potential derivatization pathways based on established chemical principles.

Table 1: Hypothetical Derivatization Reactions at the Carboxylic Acid Moiety

Reaction TypeReagent ClassPotential Product Class
EsterificationAlcohols (e.g., Methanol, Ethanol)Methyl/Ethyl esters
AmidationAmines (e.g., Ammonia, primary/secondary amines)Primary/Secondary/Tertiary amides
ReductionReducing agents (e.g., LiAlH₄)Hydroxymethyl derivative
Acid Chloride FormationThionyl chloride (SOCl₂)Acyl chloride derivative

Table 2: Hypothetical Derivatization Reactions at the α,β-Unsaturated Ketone

Reaction TypeReagent ClassPotential Product Class
Michael AdditionThiols, Amines, Cyanide3-substituted cycloundecanone (B1197894) derivatives
1,2-ReductionSelective reducing agents (e.g., NaBH₄)Allylic alcohol derivative
KetalizationDiols (e.g., Ethylene (B1197577) glycol)Ketal-protected derivative
Wittig ReactionPhosphonium ylidesAlkene-substituted derivatives

The systematic application of these and other synthetic methodologies would pave the way for a comprehensive exploration of the chemical space around this compound. The resulting library of novel derivatives would provide a valuable resource for screening for biological activity or for the development of new materials with unique properties. Further research is critically needed to synthesize and characterize these potential derivatives and to validate their utility.

Mechanistic Investigations Pertaining to 10 Oxocycloundec 2 Ene 1 Carboxylic Acid

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

Currently, there is a lack of published studies focusing on the reaction kinetics and thermodynamic profiles of key transformations involving 10-Oxocycloundec-2-ene-1-carboxylic acid. To date, no experimental rate constants, activation energies, or thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy changes) for reactions such as its synthesis, isomerization, or cycloaddition have been reported.

For analogous transformations in other cyclic systems, kinetic studies are crucial for understanding reaction mechanisms. For instance, in the synthesis of other complex cyclic molecules, kinetic data has been used to determine the rate-determining step and to optimize reaction conditions. Without such data for this compound, any proposed mechanism remains speculative.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Key Transformation

ParameterHypothetical ValueSignificance
Rate Constant (k)-Would quantify the reaction rate.
Activation Energy (Ea)-Would indicate the energy barrier to reaction.
Enthalpy of Reaction (ΔH)-Would determine if the reaction is exothermic or endothermic.
Entropy of Reaction (ΔS)-Would describe the change in disorder during the reaction.
Gibbs Free Energy (ΔG)-Would indicate the spontaneity of the reaction.

Note: This table is populated with placeholders as no experimental data is currently available in the public domain.

Elucidation of Transition States and Intermediates in Synthetic Pathways

The elucidation of transition states and intermediates is fundamental to a complete understanding of any chemical transformation. For the synthetic pathways leading to this compound, no specific transition state structures or reaction intermediates have been isolated or computationally modeled in the available literature.

In the study of other large-ring systems, computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in modeling transition states and predicting the stability of intermediates. These computational approaches, combined with experimental trapping experiments or spectroscopic observation, could provide significant insights into the formation of this compound. The absence of such studies means that the precise nature of the bond-forming and bond-breaking processes remains uncharacterized.

Role of Catalysis in Directing Reactivity and Selectivity

While catalysis is a cornerstone of modern organic synthesis, specific catalytic systems designed for or applied to the synthesis or transformation of this compound have not been reported. The influence of catalysts on directing reactivity (e.g., chemoselectivity) and selectivity (e.g., regioselectivity and stereoselectivity) is therefore unknown for this specific compound.

In related chemistries, transition metal catalysts, organocatalysts, and enzymes have been shown to profoundly influence the outcomes of reactions involving large cyclic molecules. For example, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon bonds in macrocycle synthesis. The application of such catalytic methods to this compound could open new avenues for its synthesis and functionalization, but mechanistic studies in this area are absent.

Solvent Effects on Reaction Mechanisms and Stereochemical Outcomes

The role of the solvent in chemical reactions is multifaceted, influencing reaction rates, equilibria, and stereochemical outcomes. There are no published investigations into the effect of different solvents on the reaction mechanisms or stereochemistry of 1-Oxocycloundec-2-ene-1-carboxylic acid.

For many organic reactions, solvent polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states to varying degrees, thereby altering the reaction pathway. For example, polar aprotic solvents might favor SN2-type reactions, while polar protic solvents could facilitate reactions involving charged intermediates. Without experimental data, the impact of the solvent environment on the chemistry of this compound can only be inferred from general principles.

Table 2: Potential Solvent Effects on a Hypothetical Reaction

SolventPolarityExpected Effect on RateExpected Effect on Stereoselectivity
HexaneNonpolar--
DichloromethanePolar Aprotic--
MethanolPolar Protic--
WaterPolar Protic--

Note: This table illustrates the type of data that is currently unavailable for this compound.

Stereochemical Analysis of Reaction Products and Mechanistic Rationalization

A thorough stereochemical analysis of reaction products is essential for understanding the three-dimensional course of a reaction and for providing evidence for a proposed mechanism. As there are no detailed reports on the synthesis or reactions of this compound, there is a corresponding lack of stereochemical analysis of its potential products.

Techniques such as X-ray crystallography, NMR spectroscopy (including NOE experiments), and chiral chromatography are standard methods for determining the absolute and relative stereochemistry of molecules. Such analyses would be critical, for instance, in understanding the facial selectivity of additions to the double bond or the stereochemical course of any cyclization reactions. The absence of this information precludes any meaningful mechanistic rationalization based on stereochemical outcomes.

Computational and Theoretical Studies of 10 Oxocycloundec 2 Ene 1 Carboxylic Acid

Conformational Analysis of the 11-Membered Ring System

Medium-sized rings, typically defined as those containing 8 to 11 atoms, are known for their conformational complexity. researchgate.net Unlike smaller rings that are rigid or larger rings that behave like acyclic chains, 11-membered rings exhibit a multitude of low-energy conformations. The presence of sp²-hybridized centers—a ketone, a double bond, and a carboxylic acid—in 10-oxocycloundec-2-ene-1-carboxylic acid further influences the ring's preferred geometries by introducing regions of planarity and specific steric demands.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for identifying the stable conformations of cyclic molecules. nih.gov For an 11-membered ring like that in this compound, a systematic conformational search would be necessary to locate the global minimum and various local minima on the potential energy surface.

The conformational preferences are dictated by the interplay of several factors:

Torsional Strain: Arises from eclipsing interactions along C-C bonds. The ring puckers to adopt staggered arrangements where possible.

Angle Strain: Deviation from ideal bond angles (e.g., 109.5° for sp³ carbons, 120° for sp² carbons).

Transannular Strain: Steric repulsion between atoms across the ring, which is a significant feature in medium-sized rings. dalalinstitute.com

Table 1: Hypothetical Low-Energy Conformations and Relative Energies

Conformer Key Dihedral Angles (degrees) Relative Energy (kcal/mol) Noteworthy Interactions
A (Global Minimum) C1-C2-C3-C4 ≈ 160°, C9-C10-C11-C1 ≈ -60° 0.0 Minimal transannular strain, pseudo-chair-like fragment
B C1-C2-C3-C4 ≈ 155°, C9-C10-C11-C1 ≈ 170° 1.5 Increased torsional strain, pseudo-boat-like fragment

| C | C1-C2-C3-C4 ≈ -150°, C9-C10-C11-C1 ≈ 50° | 2.8 | Significant transannular H-H interaction |

Note: This data is illustrative and based on general principles of medium-ring conformational analysis, not on specific calculations for the target molecule.

The various conformers of this compound are expected to interconvert through low-energy pathways, such as pseudorotation. researchgate.net Calculating the transition states connecting these minima would reveal the energy barriers for these conformational changes. For medium-sized rings, these barriers are typically low, leading to conformational flexibility at room temperature. The energy barrier for interconversion in similar cyclic systems has been calculated to be in the range of 5-10 kcal/mol. The presence of the rigid C=C double bond and the planar keto group would likely create more defined interconversion pathways compared to a saturated cycloalkane. chemistrysteps.com

Electronic Structure and Bonding Analysis

The electronic structure of this compound is largely defined by its functional groups. The molecule contains an α,β-unsaturated keto system and a carboxylic acid group. The conjugation between the C=C double bond and the C=O group of the ketone leads to a delocalized π-system. This delocalization can be analyzed using methods like Natural Bond Orbital (NBO) analysis. nih.gov

Key electronic features would include:

π → π* interactions: Delocalization of electrons from the C=C π bonding orbital to the C=O π* antibonding orbital. This interaction lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), affecting the molecule's reactivity and spectroscopic properties. imperial.ac.uk

n → π* interactions: The lone pairs on the carbonyl oxygen can interact with the π* orbital of the adjacent C=C bond. imperial.ac.uk

Hyperconjugation: Interactions between σ bonds of the alkyl chain and the π-system can further stabilize certain conformations. imperial.ac.uk

The carboxylic acid group also influences the electronic structure, primarily through its electron-withdrawing inductive effect and its ability to participate in hydrogen bonding. The HOMO is expected to be localized on the C=C double bond, while the LUMO is likely centered on the α,β-unsaturated keto-acid moiety, making this region susceptible to nucleophilic attack.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into their feasibility and selectivity. researchgate.net

While the synthesis of this compound is not widely reported, one could propose plausible synthetic routes and model them computationally. For instance, a ring-closing metathesis (RCM) or an intramolecular aldol (B89426) condensation could be potential key steps for forming the 11-membered ring.

A DFT study could be employed to calculate the energy profile of such a reaction. This would involve locating the structures and energies of the reactants, transition states, intermediates, and products. The activation energy (the energy difference between the reactant and the transition state) would determine the kinetic feasibility of the proposed step.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Intramolecular Aldol Condensation

Reaction Step Description ΔE‡ (kcal/mol) Reaction Type
1 Enolate formation 15.2 Acid-Base
2 C-C bond formation (ring closure) 22.5 Nucleophilic Addition

| 3 | Dehydration | 18.7 | Elimination |

Note: This data is hypothetical and serves to illustrate the type of information that would be generated from a computational study of a proposed synthetic route.

Theoretical calculations are particularly valuable for predicting the selectivity of reactions. researchgate.net In the synthesis of a complex molecule like this compound, several selectivity issues could arise. For example, if a precursor molecule has multiple enolizable protons, the regioselectivity of a reaction would be crucial.

By comparing the activation energies for different competing reaction pathways, one can predict the major product. For instance, in an allylic oxidation step to introduce the ketone at C-10, there might be other possible sites of oxidation. Computational modeling could determine the relative stabilities of the transition states leading to different products, thereby predicting the regioselectivity. Similarly, the stereochemical outcome of a reaction can be predicted by comparing the energies of the diastereomeric transition states. The conformational preferences of the 11-membered ring would play a critical role in dictating the facial selectivity of reagents approaching the ring. princeton.edu

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering valuable insights into their structure and dynamics. For this compound, density functional theory (DFT) would be the method of choice for these predictions.

The geometry of the molecule would first be optimized, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). Following optimization, the same level of theory would be used to calculate the nuclear magnetic resonance (NMR) shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for this purpose. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Attached ProtonPredicted ¹H Chemical Shift (ppm)
C1 (COOH)175.8H (COOH)12.1
C2 (=CH)130.5H26.9
C3 (=CH)128.2H35.8
C4 (CH₂)32.1H4a, H4b2.3, 2.1
C5 (CH₂)28.9H5a, H5b1.6, 1.4
C6 (CH₂)29.3H6a, H6b1.5, 1.3
C7 (CH₂)25.6H7a, H7b1.7, 1.5
C8 (CH₂)42.5H8a, H8b2.5, 2.4
C9 (CH₂)39.8H9a, H9b2.6, 2.5
C10 (C=O)209.3--
C11 (CH₂)48.7H11a, H11b2.8, 2.7

Note: The chemical shifts are hypothetical and based on typical values for similar functional groups.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H stretchCarboxylic Acid3550
C=O stretchCarboxylic Acid1715
C=O stretchKetone1705
C=C stretchAlkene1650
C-H stretchAlkene3025
C-H stretchAlkane2950-2850

Note: These frequencies are unscaled and represent typical ranges for the specified vibrational modes.

Application of Quantum Chemical Descriptors for Reactivity Prediction

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorValueInterpretation
HOMO Energy-6.5 eVIndicates the energy of the most available electrons for donation.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy orbital for accepting electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower reactivity.
Dipole Moment2.8 DIndicates the overall polarity of the molecule.

Note: These values are hypothetical and serve as illustrative examples for a molecule of this type.

The analysis of these descriptors would suggest that the oxygen atoms of the carbonyl and carboxyl groups are the most likely sites for electrophilic attack due to their high electron density. Conversely, the carbonyl carbon and the carbons of the C=C double bond are likely sites for nucleophilic attack. The carboxylic acid proton would be the most acidic proton in the molecule.

Advanced Analytical Techniques for the Elucidation of 10 Oxocycloundec 2 Ene 1 Carboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 10-Oxocycloundec-2-ene-1-carboxylic acid, with a chemical formula of C12H18O3, the expected exact mass can be calculated with high precision. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap are typically used. The experimentally measured mass is then compared to the theoretical mass, with a match within a few parts per million (ppm) confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information through controlled fragmentation of the parent ion. The fragmentation pattern offers clues about the molecule's structure, such as the loss of water (H₂O), carbon dioxide (CO₂), or the carboxylic acid group (COOH).

Table 1: Predicted HRMS Data for this compound (C₁₂H₁₈O₃)

Ion Species Theoretical m/z Predicted Key Fragment Ions
[M+H]⁺ 211.1329 m/z 193.1223 ([M+H-H₂O]⁺)
[M+Na]⁺ 233.1148 m/z 165.1274 ([M+H-COOH]⁺)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

For this compound, ¹H NMR would reveal the number of different types of protons and their integrations would correspond to the number of protons of each type. Chemical shifts would indicate the electronic environment (e.g., protons on the double bond would be downfield), and coupling constants (J-values) would provide information about dihedral angles between adjacent protons, aiding in conformational analysis. ¹³C NMR would show signals for each unique carbon atom, with their chemical shifts indicating their nature (e.g., carbonyl, olefinic, or aliphatic).

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by correlating different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps establish the sequence of proton environments along the carbon backbone of the 11-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. youtube.com It is vital for connecting molecular fragments separated by quaternary carbons or heteroatoms, such as connecting the protons near the ketone and carboxylic acid groups to their respective carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the ring and the geometry (cis or trans) of the double bond.

When a compound is difficult to crystallize or has poor solubility, solid-state NMR (ssNMR) can provide valuable structural information. st-andrews.ac.uk For macrocycles like this compound, which may exhibit conformational polymorphism, ssNMR can characterize the specific conformation present in the solid state. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid sample. Advanced ssNMR experiments can even be used to measure internuclear distances and torsion angles, providing detailed conformational data that is complementary to X-ray crystallography. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For this compound, IR spectroscopy would show characteristic absorption bands for the different functional groups. A strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch of the carboxylic acid, another strong C=O stretch for the ketone, and a C=C stretching absorption for the alkene would all be expected. The position of the ketone's C=O stretch is influenced by conjugation with the double bond, typically lowering its frequency. pressbooks.puborgchemboulder.comlibretexts.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide a strong signal for the C=C double bond, complementing the IR data. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Carboxylic Acid O-H stretch 3300 - 2500 (broad)
Alkyl C-H stretch 2990 - 2850
Carboxylic Acid C=O stretch ~1710
Ketone (α,β-unsaturated) C=O stretch 1685 - 1665

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

This compound possesses a chiral center at the C1 position. Therefore, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the standard method for this purpose. phenomenex.com

This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. nih.govmdpi.comtandfonline.com Polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective for separating a wide range of chiral compounds, including carboxylic acids. springernature.com By comparing the chromatogram of a racemic sample to that of a potentially enantiomerically enriched sample, the enantiomeric excess (ee) can be accurately determined. This method is also applicable for separating any diastereomers that might arise from the synthesis.

Table 4: Hypothetical Chiral HPLC Separation Parameters

Parameter Value/Condition
Column Chiral Stationary Phase (e.g., Cellulose-based)
Mobile Phase Hexane/Isopropanol with acidic modifier
Flow Rate 1.0 mL/min
Detection UV at 210 nm

X-ray Crystallography for Absolute Stereochemistry Determination (if suitable crystals are obtained)

While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, provided that a suitable single crystal can be grown. nih.govyoutube.com

By diffracting X-rays, a crystal produces a unique pattern from which a detailed electron density map can be calculated. mdpi.com Fitting the known atoms into this map reveals the precise spatial coordinates of every atom in the molecule, confirming the connectivity, bond lengths, bond angles, and, most importantly, the absolute configuration of all stereocenters (using anomalous dispersion effects). nih.gov For a flexible macrocycle like this compound, the crystal structure would also provide a snapshot of its preferred conformation in the solid state.

Exploration of Biosynthetic Pathways and Natural Occurrence of 10 Oxocycloundec 2 Ene 1 Carboxylic Acid

Occurrence and Isolation from Natural Sources (if applicable)

There is currently no documented evidence of 10-Oxocycloundec-2-ene-1-carboxylic acid being isolated from any natural source, including plants, fungi, bacteria, or marine organisms.

Proposed Biosynthetic Precursors and Enzymatic Transformations

Due to the absence of information on its natural occurrence, no biosynthetic pathway has been proposed for This compound . Therefore, there are no identified precursor molecules or enzymatic transformations leading to its formation.

Mechanistic Insights into Key Biosynthetic Steps

As the biosynthetic pathway for This compound is unknown, there are no mechanistic insights into any potential key biosynthetic steps.

Genetic Basis of Biosynthesis (if applicable)

With no known biosynthetic pathway, the genetic basis for the production of This compound has not been determined. There are no identified gene clusters or specific genes associated with its biosynthesis.

Theoretical Structure Activity Relationship Sar and Derivative Design for 10 Oxocycloundec 2 Ene 1 Carboxylic Acid

Computational Ligand-Based and Structure-Based Design Approaches

In the absence of a known biological target for 10-Oxocycloundec-2-ene-1-carboxylic acid, both ligand-based and structure-based design approaches would be purely theoretical.

Ligand-Based Design: This approach would be employed if a set of molecules with similar structures were known to possess a particular biological activity. Pharmacophore modeling could identify the key chemical features responsible for this activity. For this scaffold, a potential pharmacophore might consist of:

A hydrogen bond acceptor (the ketone oxygen).

A hydrogen bond donor/acceptor (the carboxylic acid).

A hydrophobic region (the macrocyclic ring).

An electrophilic center (the β-carbon of the enone).

Quantitative Structure-Activity Relationship (QSAR) studies could then be used to build a statistical model correlating physicochemical properties of hypothetical derivatives with their predicted activity.

Structure-Based Design: This would be the method of choice if a specific protein target was identified. The process would involve using the 3D structure of the target protein to design novel derivatives of the lead compound that would be predicted to bind with higher affinity and selectivity.

A hypothetical workflow for a structure-based approach is outlined in the table below:

StepDescriptionComputational ToolsPredicted Outcome
1. Target Identification Identify a biologically relevant protein target.N/A (Requires experimental data)A validated protein target for drug design.
2. Binding Site Analysis Characterize the geometry and chemical nature of the binding pocket.Pocket detection algorithms (e.g., in PyMOL, Schrödinger Suite)Identification of key amino acid residues for interaction.
3. Docking of Scaffold Predict the binding mode of this compound.AutoDock, Glide, GOLDA plausible binding pose to guide derivatization.
4. Derivative Design Modify the scaffold to enhance interactions with the binding site.Molecular modeling software (e.g., Maestro, MOE)A library of virtual derivatives with potentially improved affinity.

Molecular Docking and Dynamics Simulations with Theoretical Protein Targets

To illustrate the potential of this scaffold, we can theorize its interaction with a well-studied enzyme family, the kinases, which are often targets in cancer therapy. Many kinase inhibitors form a covalent bond with a cysteine residue in the active site via a Michael addition reaction.

Molecular Docking: A theoretical docking study of this compound into the ATP-binding site of a hypothetical kinase could reveal key interactions. The carboxylic acid could form hydrogen bonds with backbone amides in the hinge region, a common binding motif for kinase inhibitors. The macrocyclic ring could occupy a hydrophobic pocket, and the α,β-unsaturated ketone could be positioned near a nucleophilic cysteine residue for potential covalent bond formation.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be performed to assess the stability of the predicted binding pose and the flexibility of the macrocycle within the active site. These simulations provide a more dynamic picture of the protein-ligand complex, which is crucial for large, flexible molecules like this one.

A summary of a potential MD simulation study is presented below:

Simulation ParameterTypical ValuePurpose
Simulation Time 100-200 nanosecondsTo observe the stability and conformational changes of the ligand-protein complex over time.
Force Field AMBER, CHARMMTo accurately model the atomic interactions.
Solvent Model Explicit water (e.g., TIP3P)To simulate a more biologically relevant environment.
Analysis Metrics RMSD, RMSF, Hydrogen BondsTo quantify the stability of the binding pose and identify persistent interactions.

In Silico Screening and Prediction of Molecular Interactions

In silico screening could be used to explore the chemical space around the this compound scaffold. Large virtual libraries of derivatives could be generated by adding various substituents at different positions on the macrocyclic ring.

These virtual libraries could then be screened against a panel of theoretical protein targets. The screening process would typically involve a hierarchical approach, starting with rapid, less computationally expensive methods (like pharmacophore filtering) and progressing to more accurate, but slower, methods (like molecular docking and binding free energy calculations) for the most promising candidates.

The types of molecular interactions that would be analyzed include:

Hydrogen Bonds: Between the carboxylic acid/ketone and polar residues.

Hydrophobic Interactions: Between the hydrocarbon portions of the macrocycle and nonpolar residues.

Ionic Interactions: If the carboxylic acid is deprotonated, it could form salt bridges with basic residues like lysine (B10760008) or arginine.

Covalent Interactions: The potential for the Michael acceptor to react with nucleophilic residues like cysteine.

Rational Design Principles for Modulating Chemical Reactivity or Selectivity

The presence of the α,β-unsaturated ketone makes this compound a potential covalent inhibitor. The reactivity of this Michael acceptor is a critical parameter to control, as high reactivity can lead to off-target effects.

Principles for modulating the reactivity and selectivity of this scaffold include:

Steric Hindrance: Introducing bulky substituents near the electrophilic β-carbon can decrease its accessibility and thus its reactivity.

Electronic Effects: Adding electron-withdrawing groups elsewhere on the ring could increase the electrophilicity of the β-carbon, while electron-donating groups would decrease it.

Conformational Control: The macrocyclic nature of the scaffold allows for the possibility of designing derivatives where the reactive enone is "masked" in the ground state conformation and only becomes accessible upon binding to the target protein. This can greatly enhance selectivity.

Carboxylic Acid Modification: Converting the carboxylic acid to an ester or an amide would remove a key hydrogen bonding group but could improve cell permeability. The choice of ester or amide could also influence the conformation of the macrocycle.

A hypothetical design strategy to fine-tune the Michael acceptor reactivity is outlined below:

Modification StrategyRationalePredicted Effect on Reactivity
Add methyl group at C3 Steric hindrance near the double bond.Decrease
Convert ketone to thioketone Alters the electronics of the enone system.Modify (likely decrease)
Introduce electronegative atom at C4 Inductive electron withdrawal.Increase
Create a more rigid macrocycle Conformational constraint to orient the enone.Enhance selectivity

Future Research Directions and Potential Applications in Organic Synthesis

Development of More Efficient and Sustainable Synthetic Routes

The first and most critical area of future research would be the development of a viable synthetic route to 10-Oxocycloundec-2-ene-1-carboxylic acid. Researchers would likely explore various macrocyclization strategies, such as ring-closing metathesis (RCM), radical cyclizations, or intramolecular aldol (B89426) reactions, to construct the 11-membered ring. A key challenge would be to control the stereochemistry of the double bond and the chiral center bearing the carboxylic acid. The development of a green, atom-economical synthesis would be a primary goal, minimizing protecting groups and using catalytic methods.

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

With a synthetic route established, research would focus on the fundamental reactivity of the molecule. The interplay between the ketone, the conjugated double bond, and the carboxylic acid within a flexible macrocyclic ring could lead to unique chemical behavior. Investigations would include its susceptibility to various nucleophilic and electrophilic additions, cycloadditions, and rearrangements. The conformational flexibility of the undecene ring could play a significant role in directing the stereochemical outcome of these reactions, potentially offering reactivity patterns not observed in smaller, more rigid ring systems.

Advancements in Catalytic Enantioselective Synthesis

Assuming the initial synthesis yields a racemic or diastereomeric mixture, a major research effort would be directed towards its catalytic enantioselective synthesis. This would involve developing chiral catalysts—whether metal-based, organocatalysts, or enzymatic—to control the formation of the key stereocenters during the cyclization or a precursor step. Success in this area would be crucial for any future applications where chirality is important, such as in the synthesis of pharmaceuticals or other biologically active molecules.

Integration of this compound into More Complex Molecular Architectures

Once its synthesis and basic reactivity are understood, the compound could be used as a starting material for the synthesis of more complex natural products or designed molecules. The functional groups offer multiple handles for elaboration. For instance, the ketone could be a site for olefination or addition reactions, the double bond could be functionalized via epoxidation or dihydroxylation, and the carboxylic acid could be converted to amides or esters, allowing it to be coupled to other molecular fragments.

Application as a Chiral Building Block or Advanced Synthon in Fine Chemical Synthesis

If an efficient enantioselective synthesis is achieved, enantioenriched this compound could serve as a valuable chiral building block. Its defined three-dimensional structure and multiple functional groups would make it an attractive starting point for the asymmetric synthesis of complex targets. It could be used to introduce a specific stereochemical element and a significant portion of a carbon skeleton in a single step, streamlining the synthesis of new materials, agrochemicals, or pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.